![molecular formula C16H28O3SSi B14280190 {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane CAS No. 139765-97-2](/img/structure/B14280190.png)
{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane is an organic compound that features a benzenesulfonyl group attached to a butan-2-yl chain, which is further linked to a tert-butyl dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. The benzenesulfonyl group can be introduced through sulfonation reactions, where benzene is treated with sulfur trioxide or chlorosulfonic acid. The butan-2-yl chain is then attached via alkylation reactions, often using alkyl halides in the presence of a base.
The tert-butyl dimethylsilane group is introduced through silylation reactions, where a suitable silylating agent such as tert-butyldimethylsilyl chloride is used. The reaction conditions often involve the use of a base like imidazole or pyridine to facilitate the silylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction of the benzenesulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, where the benzenesulfonyl group is attached.
Silylation/Desilylation: The tert-butyl dimethylsilane group can be introduced or removed through silylation or desilylation reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Silylation/Desilylation: Silylating agents like tert-butyldimethylsilyl chloride and desilylating agents like tetrabutylammonium fluoride are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Silylation/Desilylation: Silylated or desilylated products.
科学研究应用
Chemistry
In chemistry, {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane is used as a protecting group for alcohols and amines. The silyl group can be easily introduced and removed, making it a valuable tool in multi-step organic synthesis.
Biology
The compound can be used in the synthesis of biologically active molecules, where the benzenesulfonyl group may impart specific biological properties. It can also serve as a precursor for the synthesis of sulfonamide-based drugs.
Medicine
In medicinal chemistry, this compound derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structural features make it suitable for various applications, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane depends on its specific application. In chemical reactions, the benzenesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The silyl group can protect reactive sites, allowing for selective transformations in multi-step synthesis.
In biological systems, the benzenesulfonyl group may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
{[4-(Benzenesulfonyl)butan-2-yl]oxy}(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of tert-butyl dimethylsilane.
{[4-(Benzenesulfonyl)butan-2-yl]oxy}(triethyl)silane: Similar structure but with a triethylsilyl group.
{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)diphenylsilane: Similar structure but with a diphenylsilyl group.
Uniqueness
{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane is unique due to the presence of the tert-butyl dimethylsilane group, which provides steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and minimizing side reactions.
属性
CAS 编号 |
139765-97-2 |
|---|---|
分子式 |
C16H28O3SSi |
分子量 |
328.5 g/mol |
IUPAC 名称 |
4-(benzenesulfonyl)butan-2-yloxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H28O3SSi/c1-14(19-21(5,6)16(2,3)4)12-13-20(17,18)15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3 |
InChI 键 |
XHYMEQJLEDRCTK-UHFFFAOYSA-N |
规范 SMILES |
CC(CCS(=O)(=O)C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


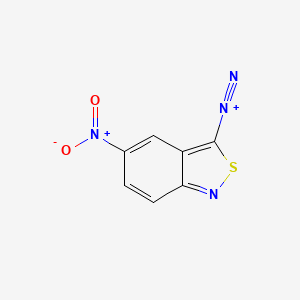
![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
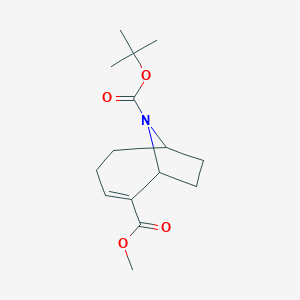
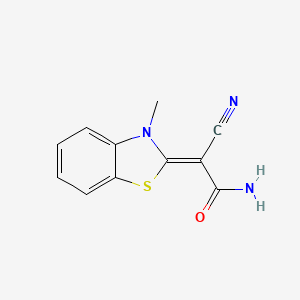
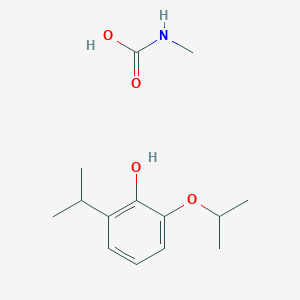

![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
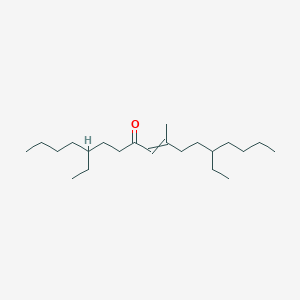
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
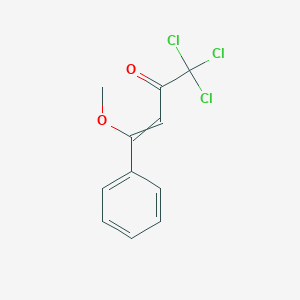
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)
